
9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is a complex organic compound characterized by its multiple double bonds and functional groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and two hydroxyethyl groups attached to a nitrogen atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide typically involves the following steps:
Starting Material: The synthesis begins with 9,12,15-octadecatrienoic acid, which is a fatty acid with three conjugated double bonds.
Amidation Reaction: The carboxylic acid group of 9,12,15-octadecatrienoic acid is converted to an amide group through a reaction with diethanolamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), is crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyethyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.
科学研究应用
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated double bonds and the effects of functional groups on chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as surfactants and lubricants, due to its amphiphilic nature.
作用机制
The mechanism of action of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide involves its interaction with biological membranes and proteins. The compound’s hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyethyl groups can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the conjugated double bonds can participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide: Similar structure but with only one hydroxyethyl group.
(9Z,12Z,15Z)-N-(2-hydroxyethyl)henicosa-9,12,15-trienamide: Similar structure but with a longer hydrocarbon chain.
Uniqueness
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is unique due to the presence of two hydroxyethyl groups, which enhance its amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
属性
CAS 编号 |
59846-11-6 |
|---|---|
分子式 |
C22H39NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9- |
InChI 键 |
VHFVFDNVBQGNQX-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N(CCO)CCO |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
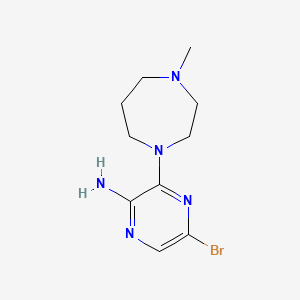
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
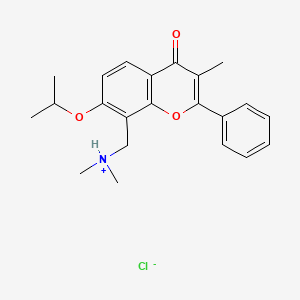

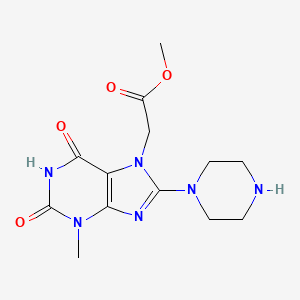
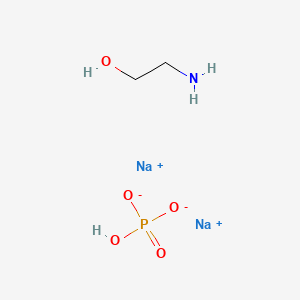
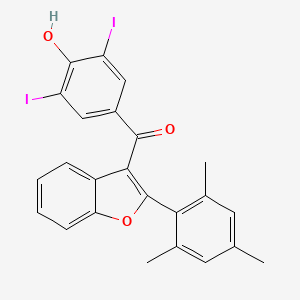
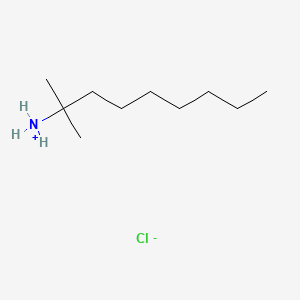
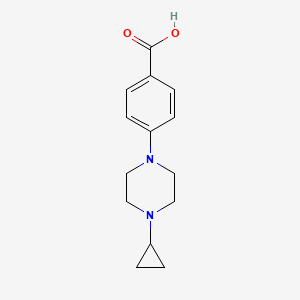
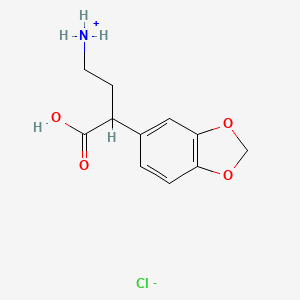
![Sarhamnolosid [German]](/img/structure/B13769271.png)

